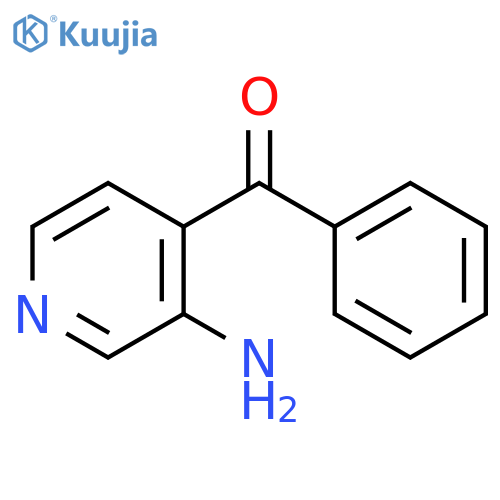Cas no 3810-11-5 ((3-Aminopyridin-4-yl)(phenyl)methanone)

3810-11-5 structure
商品名:(3-Aminopyridin-4-yl)(phenyl)methanone
(3-Aminopyridin-4-yl)(phenyl)methanone 化学的及び物理的性質
名前と識別子
-
- (3-Aminopyridin-4-yl)(phenyl)methanone
- Methanone,(3-amino-4-pyridinyl)phenyl-
- 3-Amino-4-benzoyl-pyridin
- 3-amino-4-benzoylpyridine
- DTXSID40473754
- AKOS006284028
- (3-aminopyridin-4-yl)-phenylmethanone
- FT-0744321
- WXEOPBYWJZTKGV-UHFFFAOYSA-N
- SCHEMBL1643213
- 3810-11-5
- SB54852
- G86721
- (3-AMINO-4-PYRIDINYL)PHENYLMETHANONE
- 4-BENZOYLPYRIDIN-3-AMINE
- DB-069637
-
- MDL: MFCD08235179
- インチ: InChI=1S/C12H10N2O/c13-11-8-14-7-6-10(11)12(15)9-4-2-1-3-5-9/h1-8H,13H2
- InChIKey: WXEOPBYWJZTKGV-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(=O)C2=CC=NC=C2N
計算された属性
- せいみつぶんしりょう: 198.07900
- どういたいしつりょう: 198.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 56Ų
じっけんとくせい
- PSA: 55.98000
- LogP: 2.47600
(3-Aminopyridin-4-yl)(phenyl)methanone セキュリティ情報
(3-Aminopyridin-4-yl)(phenyl)methanone 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(3-Aminopyridin-4-yl)(phenyl)methanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM179541-1g |
(3-Aminopyridin-4-yl)(phenyl)methanone |
3810-11-5 | 95% | 1g |
$580 | 2022-06-11 | |
| Alichem | A029188395-1g |
(3-Aminopyridin-4-yl)(phenyl)methanone |
3810-11-5 | 95% | 1g |
$520.00 | 2023-09-02 | |
| Chemenu | CM179541-1g |
(3-Aminopyridin-4-yl)(phenyl)methanone |
3810-11-5 | 95% | 1g |
$580 | 2021-08-05 |
(3-Aminopyridin-4-yl)(phenyl)methanone 関連文献
-
2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
3810-11-5 ((3-Aminopyridin-4-yl)(phenyl)methanone) 関連製品
- 91973-39-6((2-Amino-phenyl)-pyridin-4-yl-methanone)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
